2-bromo-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide
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Overview
Description
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide is an organic compound that features a bromine atom, a benzamide group, and a 1,4-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide typically involves the following steps:
Formation of 2,3-dihydro-1,4-benzodioxin: This intermediate can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Bromination: The 2,3-dihydro-1,4-benzodioxin is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Amidation: The brominated intermediate is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzodioxin moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Depending on the nucleophile, products such as azides, thiols, or ethers.
Oxidation: Oxidized derivatives of the benzodioxin moiety.
Reduction: Reduced derivatives of the benzodioxin moiety.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.
Materials Science: Use as a building block in the synthesis of novel polymers or materials with unique electronic or optical properties.
Chemical Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The benzodioxin moiety can interact with hydrophobic pockets, while the bromine atom may form halogen bonds with amino acid residues. The amide group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-yl)benzamide
- 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-4-yl)benzamide
Uniqueness
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide is unique due to the specific positioning of the bromine atom and the benzodioxin moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of functional groups can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14BrNO3 |
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Molecular Weight |
348.19 g/mol |
IUPAC Name |
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C16H14BrNO3/c17-13-6-2-1-5-12(13)16(19)18-9-11-10-20-14-7-3-4-8-15(14)21-11/h1-8,11H,9-10H2,(H,18,19) |
InChI Key |
NEVAZIXFJNDVPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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